molecular formula C11H20O3 B582719 1,4-Dioxepane,5-(cyclopentyloxy)-6-methyl-,trans-(9CI) CAS No. 151294-14-3

1,4-Dioxepane,5-(cyclopentyloxy)-6-methyl-,trans-(9CI)

Cat. No.: B582719
CAS No.: 151294-14-3
M. Wt: 200.278
InChI Key: JFZALTRCHCCLHY-KOLCDFICSA-N
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Description

1,4-Dioxepane,5-(cyclopentyloxy)-6-methyl-,trans-(9CI) is an organic compound with the molecular formula C11H20O3 It is a derivative of dioxepane, characterized by the presence of a cyclopentyloxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxepane,5-(cyclopentyloxy)-6-methyl-,trans-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanol derivative with a suitable epoxide in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxepane,5-(cyclopentyloxy)-6-methyl-,trans-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopentyloxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted cyclopentyloxy derivatives.

Scientific Research Applications

1,4-Dioxepane,5-(cyclopentyloxy)-6-methyl-,trans-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dioxepane,5-(cyclopentyloxy)-6-methyl-,trans-(9CI) involves its interaction with molecular targets through various pathways. The compound can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their structure and function. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxepane,5-(cyclopentyloxy)-6-methyl-,cis-(9CI): A stereoisomer with similar structural features but different spatial arrangement.

    1,4-Dioxane: A simpler analog without the cyclopentyloxy and methyl groups.

    Cyclopentanol: A precursor used in the synthesis of the compound.

Uniqueness

1,4-Dioxepane,5-(cyclopentyloxy)-6-methyl-,trans-(9CI) is unique due to its specific combination of functional groups and stereochemistry. This uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(5R,6S)-5-cyclopentyloxy-6-methyl-1,4-dioxepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-9-8-12-6-7-13-11(9)14-10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZALTRCHCCLHY-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCOC1OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCO[C@@H]1OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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